molecular formula C12H15F3N2O4 B2677807 1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate CAS No. 1006492-02-9

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate

Cat. No. B2677807
CAS RN: 1006492-02-9
M. Wt: 308.257
InChI Key: MZCLFOQOMWOWSC-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate, also known as TBETP, is an organic compound composed of a tert-butyl group, an ethyl group, and a trifluoromethyl group connected to a pyrazole ring. The compound is a colorless solid with a melting point of 153-156 °C. TBETP is used in a variety of scientific research applications, including as a catalytic agent, a ligand, and a reagent.

Scientific Research Applications

Synthesis of Novel Organic Compounds

Several studies have explored the synthesis of halo-substituted pyrazolo[5,1-c][1,2,4]triazines, highlighting innovative methods for creating new compounds with potential applications in medicinal chemistry and materials science. For instance, Ivanov et al. (2017) developed a method for synthesizing ethyl 3-tert-butyl-4-oxo-7-X-4,6-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carboxylates, demonstrating a novel approach to creating halo-substituted derivatives through diazotization reactions (Ivanov et al., 2017).

Regioselectivity and Reaction Media

Martins et al. (2012) conducted a comparative study on the regioselectivity of synthesizing 1-tert-butyl-3(5)-(trifluoromethyl)-1H-pyrazoles, exploring different reaction media. This research provides insights into optimizing the synthesis process for such compounds, which could be beneficial for producing materials with specific properties (Martins et al., 2012).

Catalytic Activity in Cyclopropanation

Research by Maspero et al. (2003) on the synthesis and characterization of new polynuclear copper(I) pyrazolate complexes revealed their catalytic activity in the cyclopropanation of olefins. This finding suggests potential applications in organic synthesis, particularly in the development of catalysts for industrial processes (Maspero et al., 2003).

Fluorine Chemistry

The synthesis of trifluoromethyl-promoted functional pyrazolo [1,5-a]pyrimidine and pyrazolo[5,1-d][1,2,3,5]tetrazine-4(3H)-ones by Wu et al. (2006) highlights the role of fluorine chemistry in creating compounds with novel properties. Their research indicates potential applications in designing fluorescent molecules and herbicides, demonstrating the versatility of such compounds in various scientific fields (Wu et al., 2006).

properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 5-(trifluoromethyl)pyrazole-1,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O4/c1-5-20-9(18)7-6-16-17(8(7)12(13,14)15)10(19)21-11(2,3)4/h6H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCLFOQOMWOWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C(=O)OC(C)(C)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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